Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate” is likely to be an organic compound given its composition. It contains functional groups such as amino, methoxyethyl, and carboxylate, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (pyrrolo[3,2-b]quinoxaline). The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the amino, methoxyethyl, and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amino and carboxylate would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoxaline derivatives, including those related to Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The studies highlight the role of chemical interactions between the inhibitors and the metal surface, suggesting a combination of physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).
Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the chemical , have been synthesized and evaluated for their antituberculosis activity. These studies have found that certain substituents on the quinoxaline nucleus significantly affect the compounds' efficacy against Mycobacterium tuberculosis. The activity of these compounds depends greatly on the substituents in the carboxylate group, with some derivatives showing promising antitubercular activity, including activity in macrophages (Jaso et al., 2005).
Synthesis and Biological Evaluation of Derivatives
Research has also been conducted on the synthesis of quinoxaline-based derivatives for biological evaluation. These studies involve the synthesis of various quinoline derivatives and their evaluation for antimicrobial and anti-inflammatory properties. The studies highlight the versatility of the quinoxaline core in medicinal chemistry and its potential in the development of new therapeutic agents (Khokra et al., 2015).
Catalysis and Synthetic Applications
Quinoxaline derivatives have been explored in the field of catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. Research in this area demonstrates the utility of quinoxaline-based ligands in synthesizing chiral pharmaceutical ingredients, suggesting a broad application in synthetic organic chemistry (Imamoto et al., 2012).
Drug Discovery and Development
In the pharmaceutical industry, quinoxaline derivatives are being investigated for their potential as drug candidates. They have been studied for their binding affinities to various receptors and have shown a range of intrinsic efficacies. This research points to the potential of quinoxaline derivatives in the development of new drugs for treating various disorders, including neuropsychiatric and neurological disorders (Li et al., 2014).
Eigenschaften
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.